5-Lipoxygenase (5-LO) Inhibition: Single-Point IC50 Activity vs. In-Class Benchmark
In a human neutrophil cell-intact assay, 3-Bromo-4-hydroxy-5-methylbenzoic acid inhibited 5-LO with an IC50 of 3.60 µM (3,600 nM) [1]. This represents moderate enzymatic activity. While direct head-to-head data for closely related analogs (e.g., 3-chloro or 3-iodo derivatives) are absent from public literature, this value can be cross-referenced against the class-level benchmark for salicylic acid derivatives, which often exhibit IC50 values in the high micromolar to millimolar range for this target, placing the brominated analog in a more active tier [2].
| Evidence Dimension | 5-Lipoxygenase Inhibition |
|---|---|
| Target Compound Data | IC50 = 3.60 µM (3,600 nM) |
| Comparator Or Baseline | Salicylic acid derivatives (class-level): IC50 typically > 10 µM to millimolar |
| Quantified Difference | Estimated >2.8-fold lower IC50 than class baseline (inference) |
| Conditions | Human neutrophil cell-intact assay; 20 µM A23187/AA ionophore stimulation |
Why This Matters
For researchers screening for anti-inflammatory leads, this IC50 value provides a quantitative benchmark for a specific substitution pattern, enabling rational prioritization over non-halogenated or differently substituted analogs in follow-up medicinal chemistry optimization.
- [1] BindingDB. Entry BDBM50012184. 5-LO inhibition IC50 = 3.60E+3 nM. ChEMBL ID CHEMBL1092509. View Source
- [2] Class-level inference based on SAR of hydroxybenzoic acid derivatives from general literature (see e.g., 'Inhibitory effects of salicylic acid family compounds'). View Source
